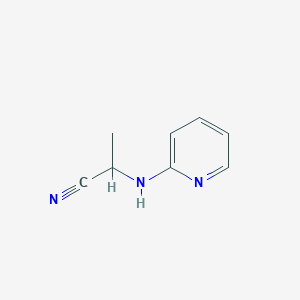

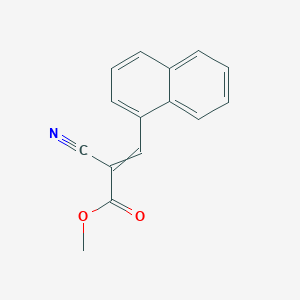

2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester often involves complex reactions that require precise control over reaction conditions to achieve the desired product. A notable method for synthesizing naphthalene derivatives involves the Diels−Alder reaction, providing an efficient pathway to naphthoate derivatives from simpler precursors (Ashworth et al., 2003). This route has been scaled up successfully, highlighting its potential for industrial application due to its improved yield and process efficiency over traditional methods.

Molecular Structure Analysis

Molecular structure analysis of naphthalene derivatives, including 2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester, often employs X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into the compound's conformation, electronic structure, and the impact of substituents on its overall stability and reactivity. The structural characterization of similar naphthalene derivatives has demonstrated the importance of precise structural elucidation in understanding the compound's chemical behavior (Younes et al., 2020).

Chemical Reactions and Properties

Naphthalene derivatives, including 2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester, participate in a variety of chemical reactions, showcasing their versatility. These compounds can undergo cycloadditions, carbonylations, and other transformations that alter their functional groups, leading to new compounds with distinct properties and potential applications. For instance, cycloaddition reactions have been utilized to synthesize complex naphthalene derivatives, indicating the synthetic utility of these reactions in constructing polycyclic structures (Reddy et al., 2013).

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

- Intermediate for Tachykinin Receptor Antagonists : A new route for the synthesis of 3-Cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists, has been developed. This route offers significant advantages over previous methods in terms of efficiency and environmental friendliness (Ashworth et al., 2003).

Chemical Sensing

- Colorimetric Sensing of Fluoride Anions : N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, synthesized through direct acylation reactions, showed remarkable color transition responses to fluoride anion concentrations. This highlights their potential as colorimetric sensors for detecting fluoride anions in solutions (Younes et al., 2020).

Material Science and Polymer Chemistry

- Memory Devices : A study on homopolymer nanofilm-based ternary memory devices showcased two monomers, including one structurally similar to the compound of interest, which when polymerized, exhibited distinct memory behaviors. These findings suggest potential applications in high-capacity memory and flexible organic electronics (Wang et al., 2018).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.

Direcciones Futuras

This involves discussing potential future research directions, such as new synthetic methods, reactions, or applications for the compound.

Propiedades

IUPAC Name |

methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXSARWCVFRQRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351728 |

Source

|

| Record name | Methyl 2-cyano-3-(naphthalen-1-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate | |

CAS RN |

115324-57-7 |

Source

|

| Record name | Methyl 2-cyano-3-(naphthalen-1-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.